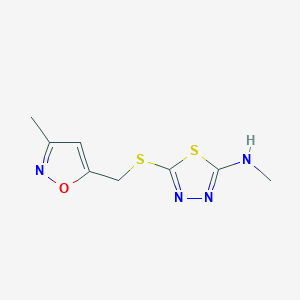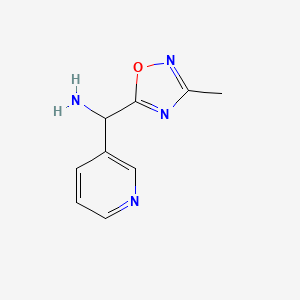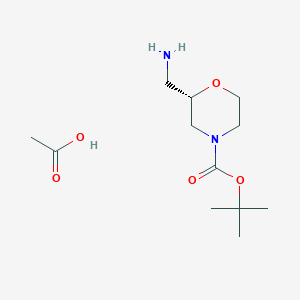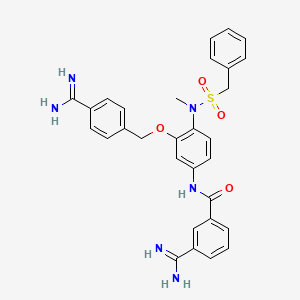
Antitrypanosomal agent 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 5, also known as 5-phenylpyrazolopyrimidinone analog 30 (NPD-2975), is a promising compound in the fight against Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This disease is caused by the kinetoplastid parasite Trypanosoma brucei, which is transmitted by tsetse flies. The compound has shown significant potential in preclinical studies, demonstrating high efficacy against Trypanosoma brucei with minimal toxicity to human cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpyrazolopyrimidinone analogs involves amide coupling followed by ring closure reactions under basic conditions. Specifically, analogs 9-37 and 40-42 are prepared using this method. Alternatively, analogs 38 and 43-45 are synthesized through ring closure reactions with corresponding aldehydes and iodine due to the availability and reactivity of the starting materials .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds typically involves scaling up the laboratory procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Antitrypanosomal agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antitrypanosomal activity.
Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized analogs with potentially enhanced biological activity .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 5 has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of pyrazolopyrimidinone analogs.
Biology: It is used to investigate the biological pathways and molecular targets involved in Trypanosoma brucei infection.
Medicine: The compound is a potential therapeutic agent for treating Human African Trypanosomiasis, offering a new avenue for drug development.
Industry: Its synthesis and optimization can inform the production of other antitrypanosomal agents and related pharmaceuticals
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 5 involves targeting specific molecular pathways in Trypanosoma brucei. The compound disrupts the parasite’s cellular metabolism, leading to its death. Key molecular targets include enzymes involved in the parasite’s energy production and replication processes. By inhibiting these enzymes, the compound effectively halts the parasite’s growth and proliferation .
Comparación Con Compuestos Similares
Melarsoprol: An older antitrypanosomal drug with significant toxicity.
Nifurtimox: Another antitrypanosomal agent with a different mechanism of action.
Fexinidazole: A recently approved drug for treating HAT, with a similar efficacy profile but different pharmacokinetic properties
Uniqueness: Antitrypanosomal agent 5 stands out due to its high efficacy and low toxicity profile. Unlike melarsoprol, which has severe side effects, and nifurtimox, which can develop resistance, this compound offers a promising alternative with better safety and efficacy. Its unique chemical structure and mechanism of action make it a valuable candidate for further drug development .
Propiedades
Fórmula molecular |
C30H30N6O4S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
N-[4-[benzylsulfonyl(methyl)amino]-3-[(4-carbamimidoylphenyl)methoxy]phenyl]-3-carbamimidoylbenzamide |
InChI |
InChI=1S/C30H30N6O4S/c1-36(41(38,39)19-21-6-3-2-4-7-21)26-15-14-25(35-30(37)24-9-5-8-23(16-24)29(33)34)17-27(26)40-18-20-10-12-22(13-11-20)28(31)32/h2-17H,18-19H2,1H3,(H3,31,32)(H3,33,34)(H,35,37) |
Clave InChI |
KMNMKDDBONZAEL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N)S(=O)(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


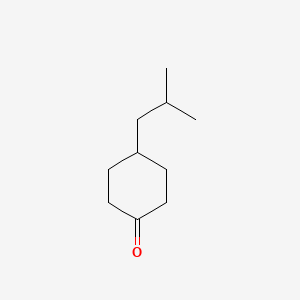

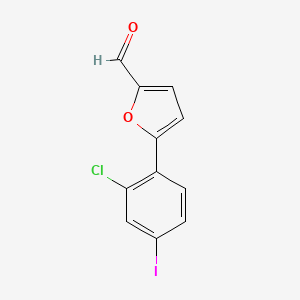

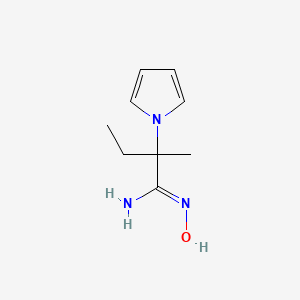

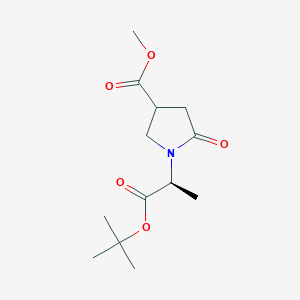
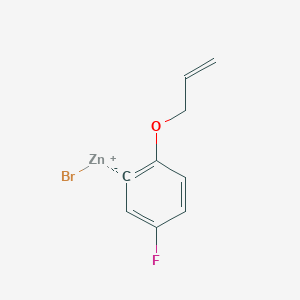
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
